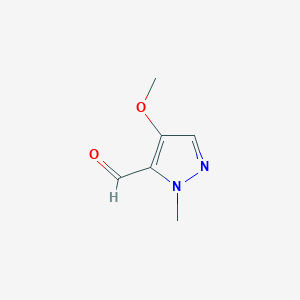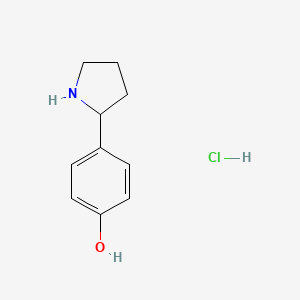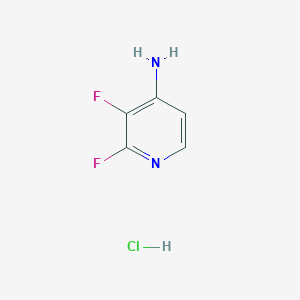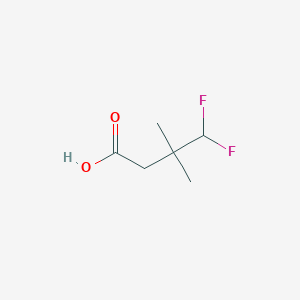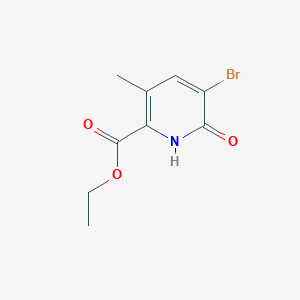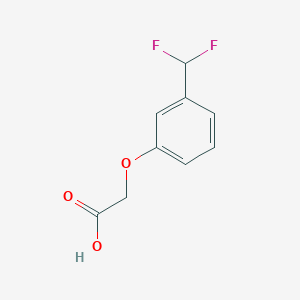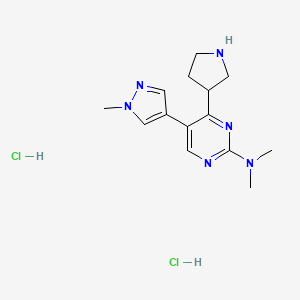
N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride
Übersicht
Beschreibung
N,N-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine dihydrochloride is a useful research compound. Its molecular formula is C14H22Cl2N6 and its molecular weight is 345.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties The chemical compound is related to a broad class of heterocyclic compounds, which have been explored for various synthetic and biological applications. Research has shown the synthesis of pyrimidine-linked pyrazole heterocyclics, where compounds with similar structures have been prepared by cyclocondensation processes under specific conditions, such as microwave irradiation. These processes often involve the condensation of amino pyrimidines with acetoacetates or similar compounds, leading to a range of heterocyclic structures (P. P. Deohate & Kalpana A. Palaspagar, 2020). Similar synthetic approaches have been reported where multi-component reactions facilitate the synthesis of complex pyridine-pyrimidines and their derivatives, showcasing the versatility of these heterocyclic frameworks in chemical synthesis (Fahime Rahmani et al., 2018).
Biological Activities Compounds with similar structural motifs have been extensively studied for their biological activities. For instance, pyrazole derivatives have been synthesized and evaluated for their insecticidal and antimicrobial potential. These studies often involve assessing the biological activity of synthesized compounds against a range of pathogens or pests to identify potential pharmacophores or insecticidal agents (A. Titi et al., 2020). Another study focused on the antimicrobial evaluation of novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine, highlighting the antimicrobial properties of some synthesized compounds and shedding light on the structure–activity relationship critical for antimicrobial efficacy (S. Sirakanyan et al., 2021).
Structural and Mechanistic Studies The synthesis and structural characterization of heterocyclic compounds, including pyrazole and pyrimidine derivatives, often involve advanced techniques such as X-Ray crystallography and NMR spectroscopy. These studies not only confirm the structures of the synthesized compounds but also provide insights into their chemical properties and potential reaction mechanisms. For instance, the structural characterization of pyrazole derivatives using X-ray crystallography and NMR spectroscopy has helped elucidate the geometric parameters and electronic structures of these compounds, which are crucial for understanding their reactivity and interaction with biological targets (R. Aggarwal et al., 2009).
Eigenschaften
IUPAC Name |
N,N-dimethyl-5-(1-methylpyrazol-4-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6.2ClH/c1-19(2)14-16-8-12(11-7-17-20(3)9-11)13(18-14)10-4-5-15-6-10;;/h7-10,15H,4-6H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJIPUCSAZEVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2C3CCNC3)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Difluoromethyl)phenoxy]acetic acid](/img/structure/B1434961.png)
